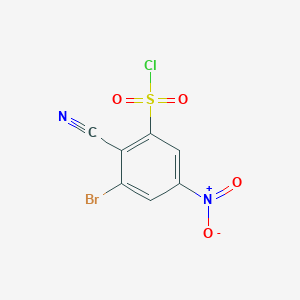
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride
Vue d'ensemble
Description
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is a versatile chemical compound with a molecular formula of C6H2BrClNO4S. It is characterized by the presence of bromine, cyano, nitro, and sulfonyl chloride functional groups on a benzene ring. This compound is known for its reactivity and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride typically involves multiple steps, starting with the nitration of a suitable benzene derivative. The nitration process introduces the nitro group (-NO2) to the benzene ring. Subsequent steps may include bromination to introduce the bromine atom and chlorosulfonation to add the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves the use of reagents such as nitric acid, bromine, and chlorosulfonic acid, with careful control of temperature and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonyl chloride group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is used in various scientific research applications due to its reactivity and versatility:
Chemistry: It is used as a reagent in organic synthesis to introduce functional groups into molecules.
Biology: It can be used as a labeling agent in biochemical studies to track the movement of molecules within cells.
Industry: It is used in the production of materials, such as polymers and coatings, due to its ability to form strong chemical bonds.
Mécanisme D'action
The mechanism by which 3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride exerts its effects involves its reactivity with various molecular targets and pathways:
Molecular Targets: The compound can react with nucleophiles, electrophiles, and other reactive species in chemical reactions.
Pathways Involved: It participates in substitution, addition, and elimination reactions, forming new chemical bonds and altering molecular structures.
Comparaison Avec Des Composés Similaires
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions. Similar compounds include:
3-Bromo-5-nitrobenzenesulfonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
2-Cyano-5-nitrobenzenesulfonyl chloride: Lacks the bromine atom, leading to variations in chemical behavior.
3-Bromo-2-cyano-benzenesulfonyl chloride:
Propriétés
IUPAC Name |
3-bromo-2-cyano-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-6-1-4(11(12)13)2-7(5(6)3-10)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAYISOVNXZGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















